molecular formula C14H9ClN2O B187988 6-Chloro-4-phenyl-1H-quinazolin-2-one CAS No. 4797-43-7

6-Chloro-4-phenyl-1H-quinazolin-2-one

Cat. No.: B187988
CAS No.: 4797-43-7
M. Wt: 256.68 g/mol
InChI Key: DBKIXSRJBMRMMF-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-1H-quinazolin-2-one is a quinazoline derivative . Quinazolines are heterocyclic compounds that have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One such method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another approach involves the condensation of 2-aminobenzoic acid derivatives .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, they can participate in the benzylation of carbonyl and some special alkylation . They can also undergo reactions with metal ions, Mannich reaction, cycloaddition reaction, and others .


Physical And Chemical Properties Analysis

Quinazolinones have diverse physical and chemical properties. These properties can be influenced by the presence and position of substituents on the cyclic compounds .

Scientific Research Applications

6-Chloro-4-phenyl-1H-quinazolin-2-one has a variety of scientific research applications. It is used as a building block in the synthesis of various compounds, such as pharmaceuticals, agricultural chemicals, and dyes. It is also used as a starting material in the production of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and cardiovascular drugs.

Advantages and Limitations for Lab Experiments

6-Chloro-4-phenyl-1H-quinazolin-2-one has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively easy to synthesize, and can be used in a variety of different experiments. However, this compound is also toxic and can be difficult to handle in a lab setting.

Future Directions

There are several potential future directions for 6-Chloro-4-phenyl-1H-quinazolin-2-one. One potential direction is the development of more efficient synthetic methods for the production of this compound. Another potential direction is the development of new pharmaceuticals and other compounds based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could help to identify new therapeutic applications. Finally, further research into the toxicity of this compound could help to improve safety protocols for its use in a lab setting.

Biochemical Analysis

Biochemical Properties

6-Chloro-4-phenyl-1H-quinazolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular metabolism . Additionally, this compound interacts with proteins involved in DNA replication and repair, thereby influencing cellular proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors, which are proteins that control the transcription of genetic information from DNA to mRNA . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize toxicity while maximizing efficacy.

Properties

IUPAC Name

6-chloro-4-phenyl-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKIXSRJBMRMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197371
Record name 2(1H)-Quinazolinone, 6-chloro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4797-43-7
Record name 6-Chloro-4-phenyl-2(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4797-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinazolinone, 6-chloro-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004797437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 6-chloro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 7.02 g (0.02 mole) of 1-(2-benzoyl-4-chlorophenyl)-3-phenylurea and 4.17 g (0.06 mole) of hydroxylamine hydrochloride in 100 ml of ethanol was refluxed for 22 hr, and then cooled. The suspended solid was collected on a filter, washed with ethanol, and dried in air to give 3.82 (70%) of 6-chloro-4-phenyl-2(1H)-quinazolinone as yellow crystals; mp 267°-269°.
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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